molecular formula C11H19NO4 B2371293 Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate CAS No. 880166-10-9

Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate

Cat. No.: B2371293
CAS No.: 880166-10-9
M. Wt: 229.276
InChI Key: SRRLSLUOBZWDNA-UHFFFAOYSA-N
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Description

Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate typically involves the reaction of cyclobutanecarboxylic acid with tert-butoxycarbonyl (Boc) protected amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Major Products Formed

Scientific Research Applications

Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate involves its reactivity as an ester and amide compound. The Boc protecting group provides stability during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine. This allows for further functionalization and modification of the compound in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-aminocyclobutanecarboxylate: Lacks the Boc protecting group, making it more reactive.

    tert-Butyl 1-aminocyclobutanecarboxylate: Similar structure but with a tert-butyl ester instead of a methyl ester.

    Methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate: Contains a cyclopentane ring instead of a cyclobutane ring.

Uniqueness

Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate is unique due to its combination of a cyclobutane ring, Boc protecting group, and ester functionality. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(6-5-7-11)8(13)15-4/h5-7H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRLSLUOBZWDNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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